XVA143

Integrin Cell Adhesion Immunology

Choose XVA143 for experiments demanding precise, paradoxical modulation of integrin LFA-1. Unlike other LFA-1 inhibitors (e.g., LFA878, efalizumab), it induces an extended, intermediate-affinity conformation, uniquely inhibiting firm adhesion (IC50 0.005 μM) while enhancing shear-flow rolling. This dual action—blocking arrest yet promoting rolling—enables separation of adhesion phases in flow chamber assays. Essential for dissecting integrin activation states in T-cell signaling, immunological synapse, and in vivo inflammation models where mechanism-specific conformational control is non-negotiable.

Molecular Formula C25H21Cl2N3O8
Molecular Weight 562.4 g/mol
Cat. No. B15604215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXVA143
Molecular FormulaC25H21Cl2N3O8
Molecular Weight562.4 g/mol
Structural Identifiers
InChIInChI=1S/C25H21Cl2N3O8/c26-18-7-14(23(35)28-10-12-2-1-3-15(31)4-12)8-19(27)21(18)24(36)30-20(25(37)38)11-29-22(34)13-5-16(32)9-17(33)6-13/h1-9,20,31-33H,10-11H2,(H,28,35)(H,29,34)(H,30,36)(H,37,38)/t20-/m0/s1
InChIKeyFZKFBGXSXUYBMX-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XVA143 α/β I Allosteric Antagonist for LFA-1 Integrin Research: A Unique Dual-Function Small Molecule for Adhesion Studies


XVA143 is a small molecule α/β I-like allosteric antagonist of the integrin lymphocyte function-associated antigen-1 (LFA-1, αLβ2), which is a key mediator of leukocyte adhesion, migration, and immunological synapse formation [1]. Unlike conventional inhibitors, XVA143 exhibits a paradoxical dual function: it potently inhibits LFA-1-dependent firm adhesion while simultaneously enhancing adhesion under shear flow and rolling conditions [2]. This unique mechanism is attributed to its ability to induce an extended, intermediate-affinity conformation of the integrin, distinct from the mechanisms of α I allosteric inhibitors like LFA878 or monoclonal antibodies such as efalizumab [3]. These characteristics position XVA143 as a critical tool for dissecting integrin activation states and their role in dynamic cell adhesion processes, offering researchers a probe with a distinct functional profile not replicable by other classes of LFA-1 inhibitors [4].

Why XVA143 Cannot Be Substituted: Mechanistic and Functional Distinctions from Other LFA-1 Inhibitors


Substituting XVA143 with other in-class LFA-1 inhibitors, such as the α I allosteric inhibitor LFA878 or the monoclonal antibody efalizumab, is not scientifically valid due to fundamentally divergent mechanisms of action and resultant biological effect profiles [1]. While all three classes potently block αLβ2-mediated leukocyte adhesion, they induce distinct conformational changes, differentially affect integrin surface expression, and produce unique downstream signaling signatures [2]. Notably, XVA143 induces an intermediate affinity state characterized by a gain of specific activation epitopes, a property not shared by LFA878 or efalizumab [3]. Furthermore, XVA143's paradoxical ability to enhance rolling adhesion while blocking firm adhesion is a functional hallmark that cannot be replicated by other classes, underscoring the critical need for precise compound selection based on experimental objectives rather than broad target class [4].

Quantitative Evidence Guide: XVA143 Differentiated Potency, Conformational Effects, and Functional Selectivity


XVA143 Demonstrates Superior Potency in Cellular Contexts vs. LFA878

XVA143 exhibits a 56-fold greater potency compared to the α I allosteric inhibitor LFA878 in a cell-based adhesion assay using HUT78 cells and immobilized ICAM-1 [1]. Both compounds show high potency in cell-free systems, but XVA143 maintains its superior activity in a more physiologically relevant cellular environment.

Integrin Cell Adhesion Immunology

XVA143 Induces a Unique Gain of Activation Epitopes, Contrasting with Epitope Loss by LFA878

In a whole blood flow cytometry assay, XVA143 induces a 40% gain in the exposure of an activation-sensitive epitope (using mAb24) on αLβ2, which is characteristic of an intermediate-affinity, extended conformation [1]. This contrasts sharply with LFA878, which causes an 80% loss of the same epitope [1]. The monoclonal antibody efalizumab does not induce any epitope gain [2].

Integrin Conformational Change Allostery

XVA143 Selectively Inhibits Firm Adhesion While Enhancing Rolling Adhesion

XVA143 produces a paradoxical functional effect: it inhibits LFA-1-dependent firm adhesion but simultaneously enhances adhesion in shear flow and rolling. In murine lymphocytes, 100 μM XVA143 induced a 50% increase in the fraction of rolling cells (from 27±5% to 41±7%) compared to vehicle control [1]. This dual effect is not observed with LFA878 or efalizumab, which only block adhesion [2].

Integrin Leukocyte Trafficking Shear Flow

XVA143 Achieves Equivalent T Cell Activation Inhibition with a Distinct Epitope Signature vs. LFA878

Both XVA143 and LFA878 achieve half-maximal inhibition of T cell activation in whole blood assays [1]. However, the underlying conformational changes induced by each compound are opposite: XVA143 causes a 40% gain in mAb24 epitope exposure, whereas LFA878 causes an 80% loss [1]. This indicates that T cell activation can be inhibited via different allosteric mechanisms, and XVA143 provides a pathway that stabilizes an extended, intermediate-affinity integrin state.

Immunology T Cell Activation Flow Cytometry

Key Application Scenarios for XVA143 Based on Quantitative Evidence


Dissecting Integrin Conformation-Function Relationships in Leukocyte Trafficking

XVA143 is uniquely suited for studies requiring the precise modulation of integrin αLβ2 conformation. Its ability to induce a 40% gain in activation epitopes (mAb24) while potently inhibiting firm adhesion (IC50 of 0.005 μM in HUT78/ICAM-1 assays) makes it an ideal probe to investigate how different integrin activation states regulate the transition from rolling to firm arrest under physiological shear flow [1][2]. This is a specific application where LFA878 (which induces an 80% epitope loss) cannot substitute.

Investigating the Paradoxical Enhancement of Rolling Adhesion

For researchers studying the dynamic processes of leukocyte rolling and adhesion in vitro (e.g., flow chamber assays) or in vivo (e.g., intravital microscopy), XVA143 provides a critical functional handle. The compound increases the fraction of rolling cells by 50% while blocking firm adhesion [3]. This dual action allows for the experimental separation of rolling and arrest phases, a capability not offered by other classes of LFA-1 inhibitors like efalizumab or LFA878 [4].

Modulating T Cell Activation via Allosteric Control of LFA-1

In immunological studies focused on T cell activation and synapse formation, XVA143 offers a distinct mechanistic pathway for inhibition. While both XVA143 and LFA878 achieve half-maximal inhibition of T cell activation, XVA143 does so by promoting an extended integrin conformation, in contrast to the non-extended state promoted by LFA878 [5]. This differential allows researchers to interrogate the specific contribution of integrin extension to T cell signaling and function.

In Vivo Models of Acute Inflammation and Lung Injury

XVA143 has demonstrated efficacy in an in vivo model of cytokine-induced lung injury, where it suppressed inflammatory cell recruitment and associated tissue damage at doses of 1 and 10 mM [6]. This established in vivo activity, combined with its unique mechanistic profile, supports its use as a reference tool compound in preclinical animal models of inflammatory diseases where LFA-1/ICAM-1 interactions are implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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